Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Description
Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a spirocyclic pyrrolidine derivative featuring a hydroxymethyl substituent on the cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally constrained, making it a valuable intermediate in medicinal chemistry for designing bioactive molecules with enhanced rigidity and stereochemical control .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-4-9(8-14)12(13)5-6-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
INJWUVHPWPARLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
Spirocyclic Core Formation: The azaspiro[2.4]heptane scaffold is typically assembled via intramolecular cyclization reactions starting from linear or cyclic precursors containing nitrogen and carbonyl functionalities. Cyclization reactions often utilize nucleophilic substitution or ring-closing strategies under controlled conditions to achieve the spirocyclic framework.
Introduction of tert-Butyl Ester Group: The tert-butyl ester is commonly introduced through esterification reactions using tert-butyl alcohol derivatives or tert-butyl chloroformate reagents. This step can be performed either before or after spirocyclization depending on the synthetic route.
Hydroxymethyl Group Installation: The hydroxymethyl substituent at the 7-position is typically introduced by selective functionalization of the spirocyclic ring, often via reduction of aldehyde intermediates or direct hydroxymethylation reactions.
Representative Synthetic Procedure
A typical synthetic procedure, as reported in the literature, follows these steps:
| Step | Description | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Preparation of azaspirocyclic intermediate | Cyclization of nitrogen-containing precursor under basic or acidic catalysis | 70-80 |
| 2 | Esterification to tert-butyl ester | Reaction with tert-butyl chloroformate or tert-butyl alcohol under acidic/basic catalysis | 75-85 |
| 3 | Hydroxymethyl group introduction | Reduction of aldehyde intermediate using sodium borohydride or selective hydroxymethylation | 60-75 |
Industrial and Flow Chemistry Approaches
Flow Microreactor Systems: For scalability and efficiency, flow chemistry has been employed in industrial settings. Flow microreactors allow precise control over reaction parameters such as temperature, residence time, and mixing, leading to improved yields, selectivity, and reproducibility.
Catalyst and Solvent Optimization: Catalysts such as palladium complexes or organocatalysts may be used to facilitate cyclization or substitution steps. Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are selected based on solubility and reaction compatibility.
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Nitrogen-containing precursor, base or acid catalyst | Room temperature to reflux, 2-24 h | Formation of azaspirocyclic core |
| Esterification | tert-Butyl chloroformate, base (e.g., triethylamine) | 0-25 °C, 1-4 h | Protects carboxyl group as tert-butyl ester |
| Hydroxymethylation | Sodium borohydride or formaldehyde derivatives | 0-25 °C, 1-3 h | Introduces hydroxymethyl group selectively |
The compound’s key functional groups enable diverse chemical transformations:
Oxidation: The hydroxymethyl group can be oxidized to aldehydes or carboxylic acids using oxidants like potassium permanganate or chromium trioxide.
Reduction: The ester or other functional groups can be selectively reduced to alcohols or amines using lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl ester can be substituted or deprotected under acidic conditions to yield free carboxylic acids for further derivatization.
| Parameter | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C12H21NO3 | Confirmed by elemental analysis |
| Molecular Weight | 227.31 g/mol | Standard molecular weight |
| Purity | ≥97% | Achieved via chromatography and recrystallization |
| Typical Yield | 60-85% per step | Dependent on reaction conditions |
| Reaction Time | 1-24 hours | Varies by step and method |
| Key Solvents | DMF, THF, DMSO | Selected for solubility and reaction compatibility |
| Catalysts | Palladium complexes, organocatalysts | Used in cyclization and substitution |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) Tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a)
- Structure : Lacks the hydroxymethyl group at position 5.
- Properties : Colorless oil, 95% yield .
- Applications : Used as a precursor for carboxylated derivatives (e.g., 3a in ) via lithiation and CO₂ trapping .
(b) Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate
- Structure: Substitutes hydroxymethyl with an amino group at position 4.
- Properties : Molecular formula C₁₁H₂₀N₂O₂; stable under standard conditions .
- Applications: Amino groups enable further functionalization (e.g., amide bond formation), making it suitable for peptide-mimetic drug design .
(c) Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Heteroatom-Modified Analogs
(a) Tert-butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide
- Structure : Incorporates oxygen and sulfur atoms in the spirocyclic system.
- Properties: Molecular formula C₉H₁₅NO₅S; 98% purity .
- Applications : Sulfone groups enhance metabolic stability, advantageous in protease inhibitor design .
(b) Tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate
- Structure : Features a carbamate-linked methyl group instead of hydroxymethyl.
- Properties : Used in pharmaceutical intermediates (e.g., kinase inhibitors) .
Biological Activity
Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which features both a tert-butyl and a hydroxymethyl group. This structure contributes to its potential biological activities, particularly in antimicrobial and anticancer domains. The molecular formula of the compound is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol.
The compound's chemical reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that it may inhibit bacterial growth through interaction with essential cellular targets.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 16 µg/mL | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 64 µg/mL | Interference with protein synthesis |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways.
Table 2: Anticancer Activity in Cell Lines
| Cancer Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| A549 (lung cancer) | 20 | Inhibition of proliferation |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. It is believed that the compound interacts with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Potential Molecular Targets
Research has identified several potential molecular targets for this compound:
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activity related to cell signaling.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the growth of Staphylococcus aureus in vitro, indicating its potential as an antimicrobial agent .
- Investigation of Anticancer Properties : Another research article focused on the anticancer effects of this compound on MCF-7 cells, revealing that it induced apoptosis through mitochondrial pathways .
- Mechanistic Insights : A recent study provided insights into the molecular interactions between the compound and target proteins, suggesting a competitive inhibition mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
